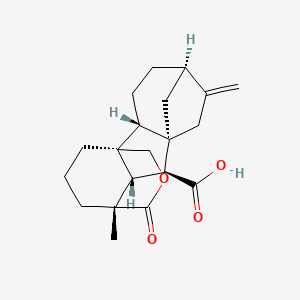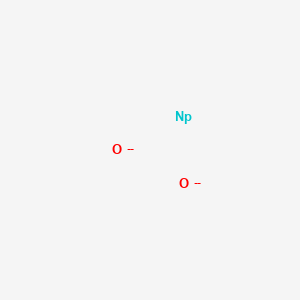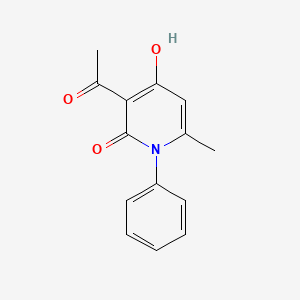
Cyclopentadienyl(triethylphosphine)copper(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienyl(triethylphosphine)copper(I) is an organometallic compound with the formula (C₅H₅)CuP(C₂H₅)₃. This compound is notable for its unique structure, where a cyclopentadienyl ring is bonded to a copper atom, which is also coordinated to a triethylphosphine ligand.
Méthodes De Préparation
The synthesis of cyclopentadienyl(triethylphosphine)copper(I) typically involves the reaction of cyclopentadienyl sodium with copper(I) chloride in the presence of triethylphosphine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The product is then purified by recrystallization .
Synthetic Route:
- Dissolve cyclopentadienyl sodium in THF.
- Add copper(I) chloride to the solution.
- Introduce triethylphosphine to the reaction mixture.
- Stir the mixture under an inert atmosphere.
- Purify the product by recrystallization.
Analyse Des Réactions Chimiques
Cyclopentadienyl(triethylphosphine)copper(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(0) under certain conditions.
Substitution: The triethylphosphine ligand can be substituted with other ligands, altering the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclopentadienyl(triethylphosphine)copper(I) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: The compound is utilized in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: It serves as a model compound for studying copper’s role in biological systems and its interactions with biomolecules.
Industrial Applications: The compound is employed in the production of fine chemicals and pharmaceuticals due to its catalytic properties
Mécanisme D'action
The mechanism of action of cyclopentadienyl(triethylphosphine)copper(I) involves the interaction of the copper center with various substrates. The copper atom can undergo oxidative addition and reductive elimination, facilitating the formation and breaking of chemical bonds. The cyclopentadienyl ligand stabilizes the copper center, while the triethylphosphine ligand modulates its reactivity. These interactions enable the compound to act as an effective catalyst in numerous chemical transformations .
Comparaison Avec Des Composés Similaires
Cyclopentadienyl(triethylphosphine)copper(I) can be compared with other organocopper compounds, such as:
Cyclopentadienyl(cyclohexylphosphine)copper(I): Similar structure but with a different phosphine ligand, affecting its reactivity and stability.
Cyclopentadienyl(trimethylphosphine)copper(I): Features a smaller phosphine ligand, leading to different steric and electronic properties.
Cyclopentadienyl(diphenylphosphine)copper(I): Contains a bulkier phosphine ligand, influencing its catalytic activity and selectivity.
The uniqueness of cyclopentadienyl(triethylphosphine)copper(I) lies in its balance of stability and reactivity, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
copper(1+);cyclopenta-1,3-diene;triethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.C5H5.Cu/c1-4-7(5-2)6-3;1-2-4-5-3-1;/h4-6H2,1-3H3;1-5H;/q;-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGHHCQULGGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.[CH-]1C=CC=C1.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20CuP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12261-30-2 |
Source


|
| Record name | copper(1+);cyclopenta-1,3-diene;triethylphosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structure of Cyclopentadienyl(triethylphosphine)copper(I) and what makes its thermal stability noteworthy?
A1: Cyclopentadienyl(triethylphosphine)copper(I) is proposed to have a σ-cyclopentadienide structure rather than a π-cyclopentadienide structure, as evidenced by spectroscopic data. [] This means the cyclopentadienyl ring is directly bonded to the copper atom through a single carbon atom, unlike the delocalized bonding seen in π-complexes. This compound exhibits surprisingly high thermal stability compared to other simple alkylcopper(I) compounds, which tend to be thermally labile. [] This unexpected stability has sparked interest in understanding the factors contributing to its robust nature.
Q2: Has Cyclopentadienyl(triethylphosphine)copper(I) been used in the synthesis of any materials?
A3: Yes, Cyclopentadienyl(triethylphosphine)copper(I) is reported as a precursor in the Metalorganic Chemical Vapor Deposition (MOCVD) of CuGaS2, a semiconductor material. [] This marks the first successful epitaxial growth of CuGaS2 layers using MOCVD. [] The resulting CuGaS2 layers exhibit green photoluminescence at low temperatures, signifying their potential for optoelectronic applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)





![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B577185.png)

![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)



